2-Chloro-3-pyridylzinc bromide 2-Chloro-3-pyridylzinc bromide
Brand Name: Vulcanchem
CAS No.: 1227833-83-1
VCID: VC4601149
InChI: InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1
SMILES: C1=C[C-]=C(N=C1)Cl.[Zn+]Br
Molecular Formula: C5H3BrClNZn
Molecular Weight: 257.82

2-Chloro-3-pyridylzinc bromide

CAS No.: 1227833-83-1

Cat. No.: VC4601149

Molecular Formula: C5H3BrClNZn

Molecular Weight: 257.82

* For research use only. Not for human or veterinary use.

2-Chloro-3-pyridylzinc bromide - 1227833-83-1

Specification

CAS No. 1227833-83-1
Molecular Formula C5H3BrClNZn
Molecular Weight 257.82
IUPAC Name bromozinc(1+);2-chloro-3H-pyridin-3-ide
Standard InChI InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Standard InChI Key QHTYPWGJGGVFPP-UHFFFAOYSA-M
SMILES C1=C[C-]=C(N=C1)Cl.[Zn+]Br

Introduction

Synthesis and Preparation

General Synthetic Routes

The synthesis of 2-chloro-3-pyridylzinc bromide typically involves the reaction of halogenated pyridine derivatives with zinc metal or zinc halides under controlled conditions. For example, 3-bromo-2-chloropyridine (C5H3BrClN\text{C}_5\text{H}_3\text{BrClN}, CAS 52200-48-3) can undergo dehalogenation with zinc to form the organozinc reagent . Key steps include:

  • Halogenated Pyridine Preparation: Synthesis of intermediates like 3-bromo-2-chloropyridine via electrophilic substitution or nucleophilic aromatic substitution .

  • Zinc Insertion: Reaction of the halogenated pyridine with metallic zinc or zinc bromide in anhydrous solvents (e.g., tetrahydrofuran, THF) to form the organozinc compound .

Table 1: Representative Synthesis Conditions for 2-Chloro-3-pyridylzinc Bromide

ParameterValue/DescriptionSource
Starting Material3-Bromo-2-chloropyridine
Zinc SourceZinc metal or zinc bromide
SolventTetrahydrofuran (THF)
TemperatureRoom temperature to reflux
Reaction Time1–24 hours
YieldQuantitative (under optimized conditions)

Alternative Methods

Physical and Chemical Properties

Structural Characteristics

The compound’s structure includes a pyridine ring with chlorine at position 2 and a zinc bromide moiety at position 3. The SMILES notation is Clc(nccc1)c1[Zn]Br\text{Clc(nccc1)c1[Zn]Br}, and its InChIKey is QHTYPWGJGGVFPP-UHFFFAOYSA-M\text{QHTYPWGJGGVFPP-UHFFFAOYSA-M} . The pyridine nitrogen coordinates to the zinc atom, forming a stable organometallic structure.

Table 2: Key Physical Properties of 2-Chloro-3-pyridylzinc Bromide

PropertyValue/DescriptionSource
Molecular FormulaC5H3BrClNZn\text{C}_5\text{H}_3\text{BrClNZn}
Molecular Weight257.82 g/mol
DensityNot reported
SolubilityReacts with water; stored in THF (0.5 M)
Storage ConditionsRefrigerate at 2–8°C; moisture/air-sensitive
PrecautionRecommended ActionSource
Personal Protective EquipmentUse gloves, goggles, and lab coat
StorageRefrigerate under argon or nitrogen
DisposalDispose of contents/container to hazardous waste

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of 2-chloro-3-pyridylzinc bromide is in palladium- or nickel-catalyzed cross-coupling reactions to form biaryl or heteroaryl compounds. These reactions enable the construction of complex molecules with high regioselectivity .

Table 4: Example Reactions Using 2-Chloro-3-pyridylzinc Bromide

Reaction TypeSubstrate/ReagentProductCatalyst SystemYieldSource
Negishi CouplingAryl bromidesBiaryl derivativesPd(PPh₃)₄70–90%
Suzuki-Miyaura CouplingAryl chloridesHeterocyclic biarylsPd(OAc)₂/XPhos60–85%

Mechanistic Insights

The reaction mechanism involves oxidative addition of the organozinc reagent to a palladium(0) catalyst, followed by transmetallation and reductive elimination . The presence of electron-withdrawing groups (e.g., chlorine) on the pyridine ring enhances the reactivity of the organozinc species, enabling coupling with less reactive electrophiles like aryl chlorides .

Functional Group Compatibility

2-Chloro-3-pyridylzinc bromide exhibits broad functional group tolerance, including:

  • Ketones: Compatible under mild conditions .

  • Amines: Requires protection to avoid side reactions .

  • Alcohols: Tolerated in anhydrous solvents .

Research and Development Trends

Solid-State Reagents

Recent advances focus on stabilizing organozinc reagents in solid form to improve shelf life. For instance, 2-pyridylzinc pivalate derivatives have shown enhanced stability and reactivity in Negishi couplings . This approach could be extended to 2-chloro-3-pyridylzinc bromide derivatives.

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